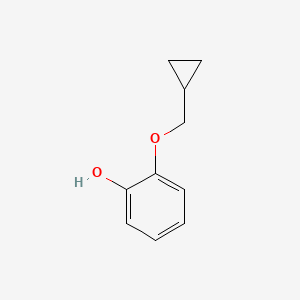
2-(Cyclopropylmethoxy)phenol
Overview
Description
2-(Cyclopropylmethoxy)phenol is an organic compound characterized by a phenolic hydroxyl group and a cyclopropylmethoxy substituent attached to the benzene ring
Mechanism of Action
Target of Action
2-(Cyclopropylmethoxy)phenol is a type of phenolic compound . Phenolic compounds are known to exhibit potent antimicrobial activities, which can be significantly enhanced through functionalization . They interfere with bacterial cell wall synthesis, DNA replication, and enzyme production . This broad range of targets leads to a much higher sensitivity of cells towards these natural compounds .
Mode of Action
It is known that phenolic compounds, in general, can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds . They interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .
Biochemical Pathways
For instance, they are involved in the shikimate pathway for the biosynthesis of phenolic acids . They also play a role in the biosynthesis of chlorogenic acids, stilbenes, coumarins, and flavonoids .
Pharmacokinetics
The bioavailability of phenolic compounds is known to depend on their metabolic reactions conducted in the small intestine .
Result of Action
It is known that phenolic compounds can exhibit a wide variety of biological activities such as antimicrobial, antimitotic, antihypertensive, anticonvulsant, anti-inflammatory, and muscle relaxant .
Action Environment
It is known that the profile of secondary metabolites like phenolic compounds can differ between plant species and can be influenced by different environmental conditions .
Biochemical Analysis
Biochemical Properties
Phenolic compounds, which 2-(Cyclopropylmethoxy)phenol is a part of, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenolic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes have not been studied.
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on other phenolic compounds suggest that their effects can change over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Research on other phenolic compounds suggests that their effects can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)phenol typically involves the etherification of phenol with cyclopropylmethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Phenol+Cyclopropylmethyl bromide→this compound
The reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as phenol protection, Grignard reaction, etherification, and deprotection . The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Phenol: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
4-(2-Cyclopropylmethoxy)ethylphenol: Contains an additional ethyl group, altering its reactivity and applications.
2,4-Dichlorophenol: Substituted with chlorine atoms, leading to different chemical properties and uses.
Uniqueness
2-(Cyclopropylmethoxy)phenol is unique due to its cyclopropylmethoxy substituent, which imparts distinct steric and electronic effects
Properties
IUPAC Name |
2-(cyclopropylmethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZSEXUMNNEHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
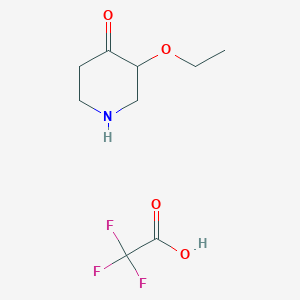
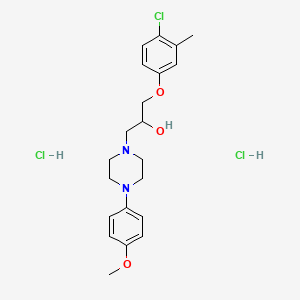
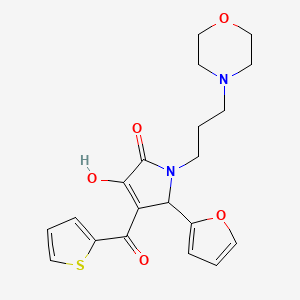
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide](/img/structure/B2776599.png)
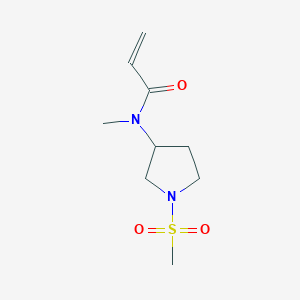
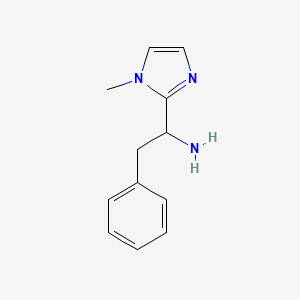
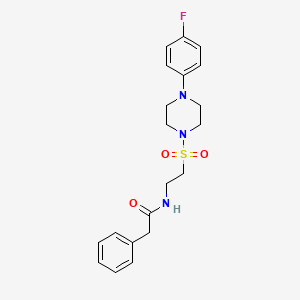
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2776605.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2776607.png)
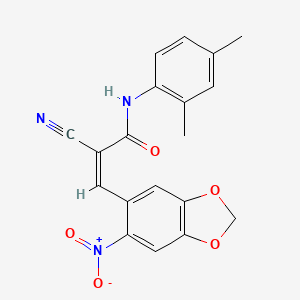
![(E)-4-(Dimethylamino)-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2776610.png)
![N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2776613.png)
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2776617.png)
